3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid
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Overview
Description
3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid is a chemical compound belonging to the benzo[b]thiophene family. These compounds are known for their versatility and significant promise in various scientific and industrial applications. The molecular formula of this compound is C11H8O4S, and it has a molecular weight of 236.24 g/mol.
Safety and Hazards
The safety data sheet for 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Thiophene-based analogs, including 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the potential biological activities of this compound and its derivatives, as well as developing more efficient synthesis methods.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid can be achieved through various organic synthesis methods. One common approach involves the reaction of benzo[b]thiophene derivatives with methoxycarbonylating agents under controlled conditions . Another method includes the use of aryne intermediates with alkynyl sulfides, which allows for the formation of diverse multisubstituted benzothiophene derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often utilizing advanced catalytic processes and efficient reaction conditions to ensure the scalability of production .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, often used in anhydrous solvents.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide), typically used under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides. Substitution reactions can result in various substituted benzothiophene derivatives .
Scientific Research Applications
3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a building block for various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate key signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzo[b]thiophene-2-carboxylic acid: This compound has a similar structure but with a methyl group instead of a methoxycarbonyl group.
Methyl benzo[b]thiophene-2-carboxylate: This compound is the methyl ester of benzo[b]thiophene-2-carboxylic acid.
Thianaphthene-2-carboxylic acid: This compound is a benzothiophene derivative with a carboxylic acid group at the 2-position.
Uniqueness
3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid is unique due to its methoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This functional group enhances its solubility in organic solvents and its potential for various chemical modifications.
Properties
IUPAC Name |
3-methoxycarbonyl-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4S/c1-15-11(14)8-6-4-2-3-5-7(6)16-9(8)10(12)13/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORRGDHGHTZMHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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